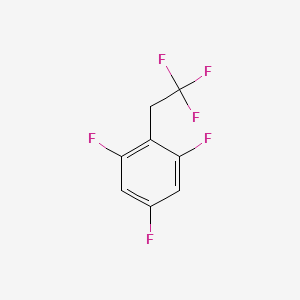![molecular formula C15H18BrClN2O2 B1389716 5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide CAS No. 1138442-67-7](/img/structure/B1389716.png)
5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide involves several steps. One common synthetic route includes the reaction of 2-chloro-N-cyclohexylbenzamide with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Analyse Chemischer Reaktionen
5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide undergoes several types of chemical reactions:
Substitution Reactions: The bromoacetyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents like potassium permanganate for oxidation .
Wissenschaftliche Forschungsanwendungen
5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide is used extensively in scientific research, particularly in the following areas:
Proteomics: The compound is used as a reagent for labeling and identifying proteins.
Medicinal Chemistry: It is studied for its potential therapeutic applications, including its role as a precursor for drug development.
Biological Studies: The compound is used in various biological assays to study enzyme activities and protein interactions.
Wirkmechanismus
The mechanism of action of 5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide involves its interaction with specific molecular targets. The bromoacetyl group is reactive and can form covalent bonds with nucleophilic sites on proteins, leading to the modification of protein function . This reactivity makes it useful for studying protein interactions and enzyme activities .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide include:
2-Chloro-N-cyclohexylbenzamide: Lacks the bromoacetyl group, making it less reactive in nucleophilic substitution reactions.
N-(2-Bromoacetyl)-2-chloroaniline: Similar in structure but lacks the cyclohexyl group, affecting its overall reactivity and biological activity.
Bromoacetyl bromide: A simpler compound used as a reagent in the synthesis of more complex molecules like this compound.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and biological activity .
Eigenschaften
IUPAC Name |
5-[(2-bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrClN2O2/c16-9-14(20)18-11-6-7-13(17)12(8-11)15(21)19-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJRRWYKYUKTKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)NC(=O)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Ethyl 3-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1389643.png)

![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonyl chloride](/img/structure/B1389646.png)




